5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2. This core is linked via an ethyl chain to a brominated furan-2-carboxamide moiety.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-14-6-5-13(25-14)16(24)20-8-7-12-9-26-17-21-15(22-23(12)17)10-1-3-11(19)4-2-10/h1-6,9H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXHZBLQPPZUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that are known to interact with a wide range of receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds in its class, which are known to bind with high affinity to their targets. The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds in this class have been reported to possess a broad spectrum of pharmacological activities Therefore, it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad spectrum of pharmacological activities exhibited by similar compounds, it is likely that this compound has multiple effects at the molecular and cellular level
Biological Activity
The compound 5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazolo[3,2-b][1,2,4]triazole moiety is particularly significant as it is associated with various pharmacological effects.
Anticonvulsant Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit anticonvulsant properties. In a study evaluating several related compounds, it was found that they significantly reduced seizure activity in animal models when tested using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) model . The specific compound may share similar mechanisms of action due to structural similarities.
Antimicrobial Activity
The 1,2,4-triazole scaffold has been recognized for its antimicrobial properties. Compounds containing this structure have demonstrated efficacy against various bacterial and fungal strains. For instance, triazole derivatives have been reported to show high potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics . The compound's unique structure may enhance its interaction with microbial targets.
Anticancer Potential
The thiazolo-triazole framework has also been implicated in anticancer activity. Research indicates that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate specific signaling pathways may contribute to its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Key findings include:
- The fluorophenyl group enhances lipophilicity and may improve cellular uptake.
- The bromine substituent can influence the electronic properties and reactivity of the compound.
- Modifications in the ethyl linker affect the binding affinity to target proteins involved in various biological pathways.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticonvulsant Study : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticonvulsant activity. One notable compound showed a significant reduction in seizure duration compared to controls .
- Antimicrobial Evaluation : A set of triazole derivatives was tested against a panel of pathogens. Results indicated that modifications at the phenyl ring significantly impacted antimicrobial potency, with some compounds exhibiting MIC values lower than established antibiotics .
- Anticancer Research : A derivative similar in structure was tested against various cancer cell lines and demonstrated promising results by inhibiting cell growth and inducing apoptosis in a dose-dependent manner .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide exhibit significant anticancer properties. Studies have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of tumor growth pathways. For instance, thiazole derivatives have been documented to possess anticancer activity by disrupting cancer cell proliferation and inducing cell cycle arrest .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Thiazoles and their derivatives are known for their effectiveness against bacterial and fungal infections. The incorporation of the triazole moiety further enhances this property. Recent studies have demonstrated that similar compounds exhibit broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Effects
Emerging research highlights the antiviral potential of triazole-containing compounds. They have been explored as inhibitors against various viral targets. The specific mechanism of action often involves interference with viral replication processes or inhibition of viral enzymes .
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Anticancer Activity: A series of synthesized thiazolo-triazole derivatives were evaluated for their anticancer properties against various cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation: Another study focused on the antibacterial activity of thiazole derivatives against resistant strains of bacteria. Compounds showed significant inhibition zones in agar diffusion tests .
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives with Anticonvulsant Activity
Key Analogues :
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
- Activity : Selective against maximal electroshock (MES)-induced seizures (ED50 = 49.1 mg/kg, PI = 1.9).
- Structural Differences : Lacks the brominated furan carboxamide side chain present in the target compound.
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) Activity: Dual activity in MES and pentylenetetrazole (PTZ) tests (ED50 = 63.4 mg/kg, PI = 1.7).
However, the brominated furan carboxamide may enhance binding affinity or metabolic stability due to increased lipophilicity and hydrogen-bonding capacity .
Thiazolo-Triazole Derivatives with Vasodilatory Activity
Key Analogue :
- General thiazolo[3,2-b]-1,2,4-triazole derivatives
- Activity : All tested compounds exhibited vasodilatory effects in vitro.
- Structural Differences : Lack the bromo-furan carboxamide substituent; instead, they feature simpler aryl or alkyl groups.
Comparison: The target compound’s extended side chain may modulate vasodilatory efficacy by influencing solubility or receptor interaction. Bromine’s electron-withdrawing effect could alter electronic properties compared to non-halogenated analogues .
Brominated Heterocyclic Compounds
Key Analogue :
- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) Structure: Brominated thiazole with a fluorophenyl hydrazone group. Activity: Not explicitly stated, but bromine and fluorine substituents are common in bioactive molecules.
Comparison :
Both compounds utilize bromine and fluorine for electronic modulation. The target compound’s triazole core and carboxamide group may offer improved pharmacokinetic profiles over 4f’s thiazole-hydrazone system .
Structure-Activity Relationship (SAR) Insights
Key Challenges :
- Achieving regioselectivity in triazole alkylation.
- Optimizing yields for brominated intermediates.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3c | 5b |
|---|---|---|---|
| Molecular Weight | ~460 g/mol (estimated) | 289.3 g/mol | 343.4 g/mol |
| LogP | Higher (due to bromine and carboxamide) | Moderate | Moderate |
| Hydrogen-Bond Donors | 2 (amide NH, triazole NH) | 1 (triazole NH) | 1 (triazole NH) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodology : The synthesis involves multi-step reactions, starting with cyclocondensation of thioamides and α-bromoketones under acidic conditions (e.g., concentrated H₂SO₄ at 0°C) to form the thiazolo-triazole core. Subsequent coupling with the brominated furan carboxamide moiety requires precise stoichiometry and temperature control (0–25°C). Ethanol recrystallization is critical for purification . Competing pathways may arise during ring closure, necessitating solvent polarity optimization (e.g., DMF) to enhance regioselectivity .
Q. Which spectroscopic techniques are prioritized for structural validation, and what key spectral markers should be analyzed?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and thiazole protons) and carboxamide carbonyl signals (δ ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and NH bends (~3300 cm⁻¹). X-ray crystallography can resolve ambiguities in the thiazolo-triazole fused ring system .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Findings : Thiazolo-triazole derivatives exhibit dual antimicrobial (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and anticancer activity (e.g., IC₅₀: 5–20 µM against MCF-7 cells). The 5-bromo-furan moiety enhances lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy (e.g., antimicrobial vs. anticancer activity)?
- Methodology : Standardize assays using CLSI guidelines (antimicrobial) and NCI-60 protocols (anticancer). Perform parallel molecular docking against both microbial targets (e.g., E. coli DNA gyrase) and human kinases (e.g., EGFR). Validate selectivity via competitive binding assays with known inhibitors (e.g., ciprofloxacin for gyrase; gefitinib for EGFR) .
Q. What strategies optimize regioselectivity during thiazolo-triazole synthesis to minimize byproducts?
- Methodology : Employ DFT calculations to predict transition-state energies for competing cyclization pathways. Experimentally, introduce electron-withdrawing groups (e.g., nitro) on the triazole precursor to direct ring closure. Monitor reaction progress via LC-MS and adjust Brønsted acid catalysts (e.g., p-TsOH vs. H₂SO₄) to suppress dimerization .
Q. How should structure-activity relationship (SAR) studies evaluate the 5-bromo-furan moiety’s role compared to halogenated analogs?
- Methodology : Synthesize analogs substituting bromine with Cl, I, or CF₃. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to PARP-1. Pair with MD simulations (100 ns trajectories) to analyze halogen bonding. Correlate results with shake-flask logP measurements to account for lipophilicity effects .
Q. What analytical approaches address discrepancies in reported solubility and stability profiles?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Compare solubility in DMSO:PBS (1:4) vs. cyclodextrin-based formulations .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines (e.g., MCF-7 vs. HEK293)?
- Approach : Normalize data to cell doubling times and mitochondrial activity (MTT assay controls). Perform transcriptomic profiling to identify differential expression of detoxification enzymes (e.g., CYP3A4). Validate using siRNA knockdown models .
Q. Why do some studies report high antimicrobial activity while others show limited efficacy?
- Analysis : Test against isogenic strains with/without efflux pumps (e.g., P. aeruginosa ΔmexAB). Use checkerboard assays to evaluate synergy with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Confirm via time-kill kinetics .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
